Phenol, 2,4-bis[1-(4-hydroxyphenyl)-1-methylethyl]-
Overview
Description
Phenol, 2,4-bis[1-(4-hydroxyphenyl)-1-methylethyl]- , also known as 2,4-bis(4-hydroxyphenyl)isopropylphenol , is a chemical compound with the molecular formula C24H26O3 . It belongs to the class of bisphenols and exhibits interesting properties due to its phenolic structure. This compound has been studied for various applications, including its potential as a replacement for bisphenol A (BPA) , which has raised concerns regarding its toxicological effects .
Scientific Research Applications
Bioremediation and Environmental Impact
Bioremediation Using Fungal Enzymes : Bisphenol A is recognized as an endocrine-disrupting chemical, posing environmental risks. Research shows that laccase from Fusarium incarnatum can be used for the biodegradation of Bisphenol A, significantly reducing its presence in the environment (Chhaya & Gupte, 2013).
Degradation of Bisphenol A : Studies have explored the degradation of Bisphenol A using various processes, including UV radiation and hydrogen peroxide treatment. These methods effectively reduce BPA levels in wastewater, addressing its environmental impact (Felis, Ledakowicz, & Miller, 2011).
Impact on Aquatic Organisms : Bisphenol A, due to its widespread use, has been found in aquatic environments where it can be acutely toxic to organisms. Research highlights the necessity of understanding its degradation and fate in these environments (Kang, Katayama, & Kondo, 2007).
Metabolism and Transformation
Metabolism by Human Enzymes : The metabolism of Bisphenol A by human enzymes, particularly cytochrome P450, has been studied to understand its transformation and potential toxicity. These studies are crucial for assessing the impact of BPA on human health (Dias et al., 2023).
Polymerization Studies : The polymerization of Bisphenol A using enzymes has been investigated, revealing a range of products from water-insoluble to soluble compounds. This research is significant for understanding the chemical transformations of BPA (Uchida et al., 2001).
BPA Biodegradation in Seawater : The biodegradation of Bisphenol A in seawater has been studied, showing that certain microorganisms can effectively break down BPA, indicating its potential for environmental remediation (Danzl et al., 2009).
Molecular and Structural Studies
- Molecular Characterization : Research on hydrogen-bonded assemblages in derivatives of Bisphenol A has provided insights into its molecular structure and interactions. These studies are crucial for understanding the chemical properties and potential applications of BPA (Masci & Thuéry, 2002).
Properties
IUPAC Name |
2,4-bis[2-(4-hydroxyphenyl)propan-2-yl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O3/c1-23(2,16-5-10-19(25)11-6-16)18-9-14-22(27)21(15-18)24(3,4)17-7-12-20(26)13-8-17/h5-15,25-27H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVTXVHUJHGOCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC(=C(C=C2)O)C(C)(C)C3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062313 | |
Record name | Phenol, 2,4-bis[1-(4-hydroxyphenyl)-1-methylethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2300-15-4 | |
Record name | Trisphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2300-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trisphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002300154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2,4-bis[1-(4-hydroxyphenyl)-1-methylethyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 2,4-bis[1-(4-hydroxyphenyl)-1-methylethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-bis[1-(4-hydroxyphenyl)isopropyl]phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.227 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRISPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/311J2HZ27F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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